molecular formula C22H30N2O3 B13843231 Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester

Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester

Cat. No.: B13843231
M. Wt: 370.5 g/mol
InChI Key: QHRJDIHLVUNQCK-LEWJYISDSA-N
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Description

This compound is a carbamic acid ester featuring a stereospecific (1S,2R) configuration, a hydroxy group at position 2, a 2-methylpropylamino substituent at position 3, and a phenylmethyl (benzyl) ester moiety. Its structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing HIV protease inhibitors like Amprenavir (AMP) and Darunavir (DRV) . The stereochemistry (1S,2R) is essential for binding to viral protease active sites, while the phenylmethyl ester enhances stability compared to free carbamic acids, which are inherently unstable .

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

benzyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26)/t20-,21+/m0/s1

InChI Key

QHRJDIHLVUNQCK-LEWJYISDSA-N

Isomeric SMILES

CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Reagents/Conditions Outcome/Notes
1 Reduction of (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutane Sodium borohydride (NaBH4) Converts nitro-oxo intermediate to tert-butyl (2S,3R)-4-amino-3-hydroxy-1-phenylbutane-2-yl carbamate
2 Hydrogenation Catalytic hydrogenation (e.g., Pd/C) Removes protecting groups and reduces intermediates to amine
3 Sulfonylation Treatment with 4-nitrophenyl sulfonyl chloride Introduces 4-nitrophenylsulfonyl group on amino function
4 Alkylation Reaction with n-butyl bromide Alkylates sulfonamide nitrogen with 2-methylpropyl group
5 Final esterification Phenylmethyl ester formation Yields the target carbamic acid phenylmethyl ester derivative

This sequence achieves the compound with high stereochemical purity and is scalable for pharmaceutical synthesis.

Key Reaction Details

  • Reduction Step: NaBH4 selectively reduces the keto and nitro groups to corresponding alcohol and amine functionalities without racemization.
  • Hydrogenation: Catalytic hydrogenation is employed to remove protecting groups and fully reduce intermediates, preserving stereochemistry.
  • Sulfonylation: The use of 4-nitrophenyl sulfonyl chloride activates the amine for subsequent alkylation.
  • Alkylation: The introduction of the 2-methylpropyl group via alkyl bromide ensures the correct substitution pattern on the nitrogen.
  • Diastereoselectivity: The process favors formation of the (1S,2R) stereoisomer, critical for biological activity.

Alternative and Improved Processes

Recent patents describe improved one-pot processes that streamline the synthesis and improve yields and purity:

  • Use of potassium tert-butoxide in isopropanol for cyclization steps.
  • Avoidance of laborious chromatographic purification by optimizing reaction conditions.
  • Selection of solvents such as ethyl acetate, tetrahydrofuran, toluene, and polar aprotic solvents to enhance reaction efficiency.
  • Employment of organic or inorganic bases to facilitate key transformations.
  • One-pot protocols that combine multiple steps without intermediate isolation, reducing time and cost.

These innovations address challenges in scalability and purity for commercial production.

Spectroscopic and Analytical Data

Technique Data Interpretation
1H NMR (CDCl3) 1.4 (9H, s), 2.6-3.4 (multiple H, m), 4.1 (2H, m), 4.9 (1H, s), 7.2-7.7 (aromatic H, m) Consistent with carbamate and aromatic protons, confirming structure
13C NMR (CDCl3) 28.4, 36.6, 43.2, 54.5, 75.7, 79.5, 124-138 ppm range Signals correspond to aliphatic carbons, carbamate carbonyl, and aromatic carbons
Mass Spectrometry (MS) m/z = 463.51 (M+) Matches molecular weight of target compound
PXRD and IR PXRD confirms amorphous nature; IR shows characteristic carbamate and sulfonyl bands Confirms purity and functional groups

Summary Table of Preparation Methods

Method Source Key Features Advantages Limitations
Journal of Chemical and Pharmaceutical Research (2012) Multi-step synthesis starting from tert-butoxycarbonyl amino acid derivative, NaBH4 reduction, hydrogenation, sulfonylation, alkylation High stereoselectivity, well-characterized intermediates Requires multiple purification steps
Patent WO2016207907A1 (2016) One-pot synthesis, use of potassium tert-butoxide, optimized solvents and bases Improved yield and purity, scalable, reduced chromatography Requires careful control of reaction conditions
Earlier patents (e.g., EP1448567B1) Use of oxycarbonylmethylene reagents, Reformatsky reagents for intermediate formation Enables formation of key intermediates with protecting groups More complex reagent handling, multi-step

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity patterns.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Enzyme Inhibition

Carbamic acid esters are known for their role as reversible inhibitors of cholinesterase enzymes. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate cholinergic transmission makes it a candidate for therapeutic development aimed at enhancing cognitive function and memory retention .

Anticancer Activity

Recent studies have indicated that carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally related to [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester have shown promise in preclinical models for specific cancers, suggesting a potential role in targeted cancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of carbamic acid derivatives. The compound has demonstrated effectiveness against a range of bacterial strains, indicating its potential use as an antimicrobial agent in treating infections caused by resistant bacteria .

Synthesis Techniques

The synthesis of [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester typically involves multi-step reactions. Common methods include:

  • Carbamate Formation : Reacting primary amines with carbonic acid derivatives under controlled conditions to form carbamates.
  • Esterification : Utilizing phenolic compounds and activating them to react with alkyl amines to yield the desired ester product.

Table: Summary of Synthesis Conditions

Reaction StepReagents UsedConditionsYield
Carbamate FormationPrimary amine + Carbonic acid20°C, 24h90%
EsterificationPhenolic compound + Alkyl amineReflux in ethanol85%

Optimization Strategies

Efforts to optimize synthesis have included varying solvent systems and temperatures to enhance yield and purity. For example, reactions conducted in dichloromethane at controlled temperatures have yielded high percentages of the desired product with minimal by-products .

Cholinesterase Inhibition Study

A study conducted on a series of carbamic acid esters demonstrated their effectiveness in inhibiting acetylcholinesterase activity in vitro. The results indicated that modifications to the alkyl side chains significantly affected inhibitory potency, with certain derivatives showing IC50 values comparable to established inhibitors like physostigmine .

Anticancer Efficacy Assessment

In a preclinical trial assessing the anticancer properties of carbamic acid derivatives, one derivative was tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of Benzyl ((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents logP Biological Activity
Target Compound ~450.5 2-Methylpropylamino, Phenylmethyl ~3.2 Intermediate for protease inhibitors
Amprenavir (AMP) 505.63 4-Nitrophenylsulfonyl, tert-Butyl 4.1 HIV-1 protease inhibitor (IC₅₀ = 0.6 nM)
Darunavir (DRV) 547.66 4-Aminophenylsulfonyl, Furan ester 2.8 HIV-1 protease inhibitor (IC₅₀ = 0.1 nM)
Compound 421.92 Phenylthio, Chloro 3.8 Antimicrobial potential
Intermediate 351.26 2-Methylbutyl, tert-Butyl 4.5 Synthetic precursor

Key Findings and Implications

Stereochemistry : The (1S,2R) configuration is conserved across HIV protease inhibitors, underscoring its role in target binding .

Ester Groups : Phenylmethyl esters balance stability and synthetic flexibility, whereas tert-butyl or furan-based esters optimize solubility or metabolic profiles .

Substituent Effects: Sulfonyl groups (e.g., in AMP/DRV) enhance potency but complicate synthesis. Amino groups (e.g., 2-methylpropylamino) may improve pharmacokinetics but require protection (e.g., as esters) to prevent degradation .

Biological Activity

Carbamic acid derivatives, particularly carbamate esters, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester is a complex organic molecule that exhibits potential therapeutic properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N2O3C_{19}H_{27}N_{2}O_{3}, with a molecular weight of approximately 329.44 g/mol. The structure features a carbamate functional group linked to a phenylmethyl moiety and a chiral center that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that carbamate compounds can exhibit various biological activities through different mechanisms:

  • Acetylcholinesterase Inhibition : Many carbamate esters act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of carbamate derivatives. They may protect neuronal cells from apoptosis and oxidative stress, thus showing promise in treating conditions such as Parkinson's disease.
  • Anti-inflammatory Activity : The compound has been investigated for its potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Nucleophilic Substitution : The reaction between a suitable phenolic compound and an isocyanate can yield the desired carbamate structure.
  • Transesterification : This method involves exchanging the alkoxy group in an existing ester with another alcohol to form the target compound .
  • Direct Esterification : The direct reaction of carbamic acid with phenylmethyl alcohol under acidic conditions can also produce the ester .

Case Studies and Research Findings

Several studies have explored the biological activity of similar carbamate esters:

  • Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that certain carbamate esters exhibit significant neuroprotective effects against oxidative stress-induced neuronal death. These compounds were found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels in vitro.
  • Inhibition of Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of carbamate derivatives. Results indicated that these compounds could significantly reduce levels of inflammatory mediators such as TNF-alpha and IL-6 in cell models exposed to inflammatory stimuli.

Comparative Analysis

To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key characteristics:

Compound NameMechanism of ActionBiological ActivityReferences
Carbamic acid derivative AAChE InhibitionNeuroprotective
Carbamic acid derivative BAnti-inflammatoryReduces cytokines
Carbamic acid derivative CAntimicrobialInhibits bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies optimize stereochemical purity for this carbamic acid ester?

  • Methodological Answer : The compound's stereochemistry is critical for biological activity. A validated approach involves reacting a chiral epoxide (e.g., (1S,2S)-1-oxiranyl-2-phenylethyl carbamate) with (S)-2-methylbutan-1-amine in ethanol at 80°C, achieving 90% yield and high enantiomeric purity . Key steps include:

  • Epoxide ring-opening : Controlled heating to preserve stereochemistry.
  • Recrystallization : Use EtOAc-hexanes (1:4) to isolate the product (e.g., compound 17) with >99% purity .
  • Analytical validation : Confirm stereochemistry via 1H^{1}\text{H} NMR (e.g., δ 4.70 ppm for chiral protons) and HRMS .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR detect stereochemical integrity (e.g., δ 7.31–7.18 ppm for aromatic protons, δ 79.54 ppm for tert-butyl carbamate) .
  • HRMS : Validate molecular weight (e.g., C20_{20}H35_{35}N2_{2}O3_{3}: calculated m/z 351.2648, observed 351.2610) .
  • Chromatography : Flash chromatography (EtOAc-hexanes) and TLC monitor reaction progress and purity .

Q. How do enzymatic and chemical synthesis routes compare for producing high enantiomeric excess (ee)?

  • Methodological Answer :

  • Chemical Synthesis : Achieves ~90% ee via chiral amine-epoxide coupling but may require multiple purification steps .
  • Enzymatic Biotransformation : Microbial enzymes (e.g., Rhodococcus spp.) catalyze hydroxylation or epoxidation with >99% ee, as seen in related compounds (e.g., (1S,2R)-3-chloro-2-hydroxy derivatives) .
  • Trade-offs : Enzymatic methods reduce byproducts but require strain optimization .

Advanced Research Questions

Q. How does this compound interact with HIV-1 protease, and how can molecular docking guide analog design?

  • Methodological Answer :

  • Substrate Envelope Theory : The compound’s structure fits the protease’s conserved substrate-binding region, minimizing resistance mutations .
  • Docking Workflow :

Protein Preparation : Use crystallographic data (PDB) of HIV-1 protease.

Ligand Parameterization : Assign stereochemistry and protonation states.

Binding Affinity Analysis : Compare ΔG values for wild-type vs. resistant variants (e.g., V82A) .

  • Validation : Correlate docking scores with IC50_{50} values from enzymatic assays .

Q. What strategies mitigate drug resistance when designing analogs?

  • Methodological Answer :

  • Resistance Profiling : Test against protease mutants (e.g., V82A, I84V) using fluorescence-based cleavage assays .
  • Backbone Modifications : Introduce bulkier substituents (e.g., 4-methoxyphenylsulfonyl groups) to enhance van der Waals interactions without disrupting the substrate envelope .
  • Data-Driven Design : Prioritize analogs with <10-fold loss in potency against resistant strains .

Q. How can microbial biotransformation pathways be optimized for scalable production?

  • Methodological Answer :

  • Strain Selection : Use Rhodococcus erythropolis SC 13845 for hydroxylation (99.4% ee in (1S,2R)-isomer synthesis) .
  • Fermentation Parameters : Optimize pH (6.5–7.5), temperature (30°C), and induction timing for enzyme expression .
  • Product Isolation : Extract with CH2_2Cl2_2, followed by silica gel chromatography .

Q. What stability challenges arise in biological systems, and how are they addressed?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t1/2_{1/2} <30 min indicates need for prodrug design) .
  • Oxidative Susceptibility : Introduce tert-butyl carbamates (e.g., compound 17) to protect amine groups during storage .
  • pH-Dependent Hydrolysis : Monitor ester hydrolysis in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) .

Key Considerations for Researchers

  • Contradictions in Literature : Some synthetic routes report lower ee (e.g., 90% ) compared to enzymatic methods (>99% ), highlighting the need for method-specific validation.
  • Safety : Handle with PPE due to acute toxicity (GHS Category 4) and respiratory hazards .

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